molecular formula C29H25BrN2O3 B11079726 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11079726
M. Wt: 529.4 g/mol
InChI Key: OXYWVAHGMDHIMV-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzyloxy, bromo, and methoxy groups are introduced through various substitution reactions, often involving halogenation and etherification.

    Final Assembly: The final product is obtained by coupling the substituted quinazolinone with the 2-methylphenyl group under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, or the quinazolinone core can be reduced to a dihydroquinazoline.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the bromo group can yield a hydrogen-substituted derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Benzyloxy)-3-methoxybenzyl]oxy}-5-bromo-3-methoxyphenylacetic acid: Shares similar substituents but differs in the core structure.

    3-Bromo-5-methoxyphenylboronic acid: Contains the bromo and methoxy groups but lacks the quinazolinone core.

Uniqueness

The uniqueness of 2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one lies in its combination of substituents and the quinazolinone core, which may confer unique biological or chemical properties not found in similar compounds.

Properties

Molecular Formula

C29H25BrN2O3

Molecular Weight

529.4 g/mol

IUPAC Name

2-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-3-(2-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C29H25BrN2O3/c1-19-10-6-9-15-25(19)32-28(31-24-14-8-7-13-22(24)29(32)33)21-16-23(30)27(26(17-21)34-2)35-18-20-11-4-3-5-12-20/h3-17,28,31H,18H2,1-2H3

InChI Key

OXYWVAHGMDHIMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OC

Origin of Product

United States

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